molecular formula C24H22N2O5S B11689327 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

Cat. No.: B11689327
M. Wt: 450.5 g/mol
InChI Key: CHIGNBXRBAADKQ-UYRXBGFRSA-N
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Description

7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiazolo[3,2-a]pyrimidine core structure, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a thiazolo[3,2-a]pyrimidine derivative under acidic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of diseases like cancer and infections.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents on the aromatic rings. Examples include:

  • 7-Methyl-2-(4-chlorobenzylidene)-3-oxo-5-(4-chlorophenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester
  • 7-Methyl-2-(4-nitrobenzylidene)-3-oxo-5-(4-nitrophenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester

Uniqueness

The uniqueness of 7-Methyl-2-(4-methoxybenzylidene)-3-oxo-5-(4-methoxyphenyl)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl ester lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of methoxy groups on the aromatic rings may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O5S

Molecular Weight

450.5 g/mol

IUPAC Name

methyl (2Z)-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O5S/c1-14-20(23(28)31-4)21(16-7-11-18(30-3)12-8-16)26-22(27)19(32-24(26)25-14)13-15-5-9-17(29-2)10-6-15/h5-13,21H,1-4H3/b19-13-

InChI Key

CHIGNBXRBAADKQ-UYRXBGFRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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